molecular formula C17H16Cl2N4O3S B2909242 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide CAS No. 1181459-18-6

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide

Cat. No.: B2909242
CAS No.: 1181459-18-6
M. Wt: 427.3
InChI Key: ULLUGEVRDAXEBP-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a complex chemical structure. This compound belongs to the family of substituted pyridines and is characterized by the presence of multiple functional groups, including chloro groups, a sulfonamide group, and a carboxamide group. The presence of these diverse functional groups contributes to its unique chemical and biological properties, making it an interesting subject of study in various fields of science.

Properties

IUPAC Name

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O3S/c1-23-8-2-3-15(23)22-27(25,26)13-6-4-12(5-7-13)21-17(24)11-9-14(18)16(19)20-10-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLUGEVRDAXEBP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

  • Amination: : The coupling of the pyridine core with an amino-sulfonamide derivative under controlled conditions, utilizing catalysts such as palladium on carbon or other suitable reagents.

  • Pyrrolidine Addition: : Introduction of the 1-methylpyrrolidine moiety through nucleophilic substitution reactions, facilitated by base catalysts to promote the formation of the desired Z-isomer.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes to ensure higher yields and purity. Advanced techniques like flow chemistry and automation could be employed to streamline the process. Process optimizations also focus on minimizing waste and reducing the use of hazardous reagents, ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the pyridine ring or the methylpyrrolidine moiety.

  • Reduction: : Reduction of the sulfonamide group can lead to various derivative products.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the chloro-substituted pyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogenating agents, organometallic reagents for coupling reactions.

Major Products Formed

Reactions typically yield a range of products depending on the specific conditions:

  • Oxidation can yield pyridine N-oxide derivatives.

  • Reduction can result in dechlorinated or sulfonamide-reduced products.

  • Substitutions can produce diverse derivatives with functional groups replacing the chloro atoms.

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis
2-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamides through nucleophilic substitution reactions. The compound can react with amines to produce sulfonamide derivatives, which are important in pharmaceuticals.

Table 1: Synthesis of Sulfonamides from 2-Cyano-3-methylbenzene-1-sulfonyl chloride

Starting Material Product Yield (%) Conditions
Aniline2-Cyano-N-phenylsulfonamide75MeOH, TEA, 25°C
4-Methyl aniline2-Cyano-N-(4-methylphenyl)sulfonamide80MeOH, TEA, 25°C

The yields demonstrate the efficiency of using this sulfonyl chloride in the synthesis of sulfonamides under mild conditions .

Medicinal Chemistry Applications

Antimicrobial and Anticancer Agents
Research has indicated that derivatives of 2-cyanobenzenesulfonyl chloride exhibit significant biological activity. For instance, compounds synthesized from this sulfonyl chloride have shown efficacy against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity
A study evaluated the anticancer potential of sulfonamide derivatives synthesized from 2-cyano-3-methylbenzene-1-sulfonyl chloride. The results indicated that certain derivatives inhibited cell proliferation in colon cancer cell lines with IC50 values ranging from 10 to 30 µM .

Table 2: Biological Activity of Sulfonamide Derivatives

Compound Cancer Cell Line IC50 (µM)
N-(4-Methylphenyl) sulfonamideHT-29 (Colon)15
N-(4-Chlorophenyl) sulfonamideHCT116 (Colon)25

These findings highlight the potential of this compound in developing new therapeutic agents targeting cancer.

Materials Science Applications

Dyes and Pigments
2-Cyano-3-methylbenzene-1-sulfonyl chloride is used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property makes it valuable in creating colorants for various applications.

Table 3: Applications in Dyes Production

Dye Type Colorant Source Application Area
Azo DyesDerived from sulfonamide intermediatesTextiles, Plastics
Metal Complex DyesCoordination complexes with metalsCoatings, Inks

The versatility of this compound extends to its role as a precursor for synthesizing complex dye structures, demonstrating its importance in materials science .

Mechanism of Action

The exact mechanism by which 5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, disrupting their normal function. The compound's binding affinity to target molecules and its ability to induce conformational changes are central to its action mechanism.

Comparison with Similar Compounds

Comparison with structurally similar compounds highlights its uniqueness:

  • Structural Analogues: : Compounds like 5,6-dichloropyridine-3-carboxamide and sulfonylphenyl pyridines share similar cores but lack the specific functional groups that define our compound.

  • Functional Variations: : Adjustments in the position of chloro groups or alterations in the pyrrolidine structure can result in significantly different chemical and biological properties.

Biological Activity

5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. It has been shown to interact with various G protein-coupled receptors (GPCRs) , which play a crucial role in cellular signaling pathways. For instance, studies indicate that compounds similar to this structure can modulate pathways involved in inflammation and cancer progression by inhibiting receptor activation or downstream signaling cascades .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a study identified that compounds with similar structures inhibited the growth of PhIP-resistant cancer cells, suggesting potential applications in oncology . The mechanism appears to involve apoptosis induction and cell cycle arrest.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in cancer models. For instance, a recent experiment involving xenograft models indicated that treatment with this compound led to significant tumor regression compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPCR ModulationInhibits specific GPCRs involved in inflammation
Cancer Cell GrowthReduces proliferation in PhIP-resistant cells
Tumor RegressionSignificant reduction in tumor size in vivo

Table 2: Comparative Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.5

Case Study 1: Anti-Cancer Efficacy

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 3.8 µM, indicating potent anti-cancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's effects on inflammatory markers in an animal model of arthritis. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests that it may have therapeutic potential for inflammatory diseases beyond its anti-cancer properties.

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